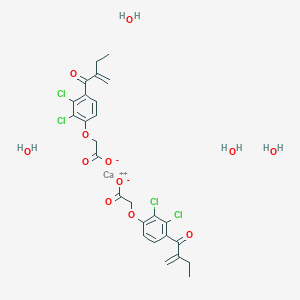

Ethacrynate calcium dihydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7541-97-1 |

|---|---|

Molecular Formula |

C26H30CaCl4O12 |

Molecular Weight |

716.4 g/mol |

IUPAC Name |

calcium;2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetate;tetrahydrate |

InChI |

InChI=1S/2C13H12Cl2O4.Ca.4H2O/c2*1-3-7(2)13(18)8-4-5-9(12(15)11(8)14)19-6-10(16)17;;;;;/h2*4-5H,2-3,6H2,1H3,(H,16,17);;4*1H2/q;;+2;;;;/p-2 |

InChI Key |

YIDUDQBVPLSVTH-UHFFFAOYSA-L |

Canonical SMILES |

CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.CCC(=C)C(=O)C1=C(C(=C(C=C1)OCC(=O)[O-])Cl)Cl.O.O.O.O.[Ca+2] |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies of Ethacrynate Compounds

Advanced Synthetic Methodologies for Ethacrynic Acid Precursors

The synthesis of ethacrynic acid hinges on the preparation of its core precursor, 4-butyryl-2,3-dichlorophenoxyacetic acid . The primary method for creating this intermediate is the Friedel-Crafts acylation. This classic yet powerful reaction involves treating 2,3-dichlorophenoxyacetic acid with butyryl chloride in the presence of a strong Lewis acid catalyst, typically powdered aluminum chloride (AlCl₃) drugs.comnih.govpharmacompass.com.

The general synthetic scheme is a multi-step process:

Friedel-Crafts Acylation: 2,3-dichlorophenoxyacetic acid is acylated with butyryl chloride using AlCl₃. The mixture is heated, often on a steam bath, for several hours to drive the reaction to completion drugs.comnih.gov.

Mannich Reaction: The resulting ketone, 4-butyryl-2,3-dichlorophenoxyacetic acid, then undergoes a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) (often from dimethylamine hydrochloride) drugs.comnih.govpharmacompass.com. This step introduces an aminomethyl group adjacent to the carbonyl.

Elimination: The Mannich base intermediate is subsequently heated, leading to the thermal elimination of the amine and the formation of the crucial α,β-unsaturated double bond, yielding ethacrynic acid drugs.compharmacompass.com.

An alternative patented approach focuses on improving purity and yield by starting with 1-(2,3-dichloro-4-hydroxyphenyl)-butan-1-one . This compound is alkylated using ethyl bromoacetate (B1195939) in the presence of a base like potassium carbonate to form the phenoxyacetic acid moiety google.com. This method provides a high yield of the key precursor, setting the stage for subsequent reactions.

Table 1: Synthesis of 4-butyryl-2,3-dichlorophenoxyacetic acid This interactive table summarizes the key reactants and conditions for the synthesis of the main precursor to ethacrynic acid.

| Step | Starting Material | Reagents | Catalyst/Base | Solvent | Key Conditions | Product |

|---|---|---|---|---|---|---|

| Method 1 | 2,3-dichlorophenoxyacetic acid | Butyryl chloride | Aluminum chloride (AlCl₃) | - | Heating (steam bath) | 4-butyryl-2,3-dichlorophenoxyacetic acid |

| Method 2 | 1-(2,3-dichloro-4-hydroxyphenyl)-butan-1-one | Ethyl bromoacetate | Potassium carbonate (K₂CO₃) | Ethanol | Heating (83°C, 12h) | Ethyl (4-butyryl-2,3-dichlorophenoxy)acetate |

Rational Design and Synthesis of Ethacrynate Calcium Dihydrate

While the sodium salt of ethacrynic acid is well-documented for intravenous use, the This compound salt represents a specific formulation choice, confirmed by its entry in the Global Substance Registration System (GSRS) with the molecular formula 2C₁₃H₁₁Cl₂O₄·Ca·4H₂O google.com.

The "rational design" for creating a salt form of an active pharmaceutical ingredient (API) like ethacrynic acid is typically driven by the need to improve its physicochemical properties. The free acid form may have limitations in terms of stability, solubility, or handling characteristics. Forming a salt, such as a calcium salt, can enhance stability against degradation and improve dissolution rates, which can be crucial for consistent biological activity. Dihydrate and other solvate forms are often the most stable crystalline structures that a salt can adopt.

Although specific, detailed synthetic procedures for this compound are not widely published in readily accessible literature, the synthesis can be inferred from standard salt formation chemistry. It would logically involve reacting ethacrynic acid with a calcium-containing base, such as calcium hydroxide (B78521) or calcium carbonate, in a suitable solvent system. The resulting solution would then be subjected to crystallization conditions that allow for the incorporation of two water molecules per calcium ethacrynate molecule, leading to the stable dihydrate crystalline form. This process is analogous to the preparation of other ethacrynate salts, such as the t-butylamine salt, which is formed by reacting the acid with t-butylamine medchemexpress.com.

Development of Novel Ethacrynate Derivatives for Research Probes

The reactivity of the Michael acceptor in the ethacrynic acid scaffold has been exploited to create a wide array of derivatives for use as research probes, particularly in cancer research. These modifications often target the carboxylic acid group, transforming it into amides and esters to explore new biological activities.

A significant strategy in derivatization involves coupling the carboxylic acid of ethacrynic acid with various nitrogen-containing heterocyclic amines. This is typically achieved through standard peptide coupling methods. Ethacrynic acid is activated using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in an anhydrous solvent such as N,N-dimethylformamide (DMF). The desired heterocyclic amine is then added to form the corresponding amide derivative pharmacompass.comcheo.on.ca. This approach has been used to synthesize a library of compounds with yields ranging from 40-82% pharmacompass.com.

To further explore the structure-activity relationship, derivatives incorporating urea (B33335) and thiourea (B124793) functionalities have been synthesized cheo.on.ca. These syntheses also employ conventional peptide coupling techniques. Ethacrynic acid is activated with EDC/HOBt, and then reacted with intermediates containing urea or thiourea linkers to produce the final products in good yields (61-75%) pharmacompass.com. These modifications have been shown to yield compounds with interesting anti-proliferative activities cheo.on.ca.

To visualize the interaction of ethacrynic acid derivatives with biological targets, fluorescent analogues have been fabricated. One approach involves synthesizing PyTAP-based (pyridazino-1,3a,6a-triazapentalenes) fluorescent analogues pharmacompass.comcheo.on.ca. The synthesis involves coupling the ethacrynic acid core to a fluorescent tag via a linker, often using the same peptide coupling methods described previously. For example, one such fluorescent analogue was synthesized with a 56% yield pharmacompass.com. These probes are invaluable for cellular imaging and mechanistic studies cheo.on.ca.

Table 2: Synthesis of Ethacrynic Acid (EA) Derivatives This interactive table summarizes the synthetic strategies for creating various EA derivatives for research purposes.

| Derivative Type | Synthetic Strategy | Coupling Agents | Key Reactants | Yield Range | Reference |

|---|---|---|---|---|---|

| Nitrogen Heterocyclic Analogs | Peptide Coupling | DCC/HOBt | EA, Heterocyclic Amine | 40-82% | pharmacompass.com |

| Urea/Thiourea Derivatives | Peptide Coupling | EDC/HOBt | EA, Urea/Thiourea Intermediates | 61-75% | pharmacompass.com |

| Fluorescent Analogues | Peptide Coupling | - | EA, Fluorescent Tag (PyTAP) | ~56% | pharmacompass.com |

Elucidation of Reaction Mechanisms in Ethacrynate Synthesis Pathways

The synthesis of ethacrynic acid and its precursors relies on well-established reaction mechanisms. The key Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway cymitquimica.com. The mechanism involves three main steps:

Formation of the Electrophile: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride (butyryl chloride), making the carbonyl carbon highly electrophilic. This complex then dissociates to form a resonance-stabilized acylium ion cymitquimica.com.

Electrophilic Attack: The acylium ion attacks the electron-rich aromatic ring of 2,3-dichlorophenoxyacetic acid. The position of the attack (para to the phenoxy group) is directed by the activating nature of the ether linkage.

Deprotonation: The resulting carbocation intermediate, a sigma complex, loses a proton to regenerate the aromaticity of the ring, yielding the final C-acylated product, 4-butyryl-2,3-dichlorophenoxyacetic acid cymitquimica.com.

It is noteworthy that reaction conditions can influence the outcome. At lower temperatures, O-acylation at the carboxylic acid can compete with or even dominate the desired C-acylation on the aromatic ring cheo.on.ca.

The subsequent Mannich reaction involves the aminoalkylation of the acidic α-proton of the ketone. This acid-catalyzed reaction proceeds through the formation of an electrophilic iminium ion from formaldehyde and dimethylamine. The enol form of the ketone then attacks the iminium ion, leading to the formation of the Mannich base nih.gov. The final step, the formation of the α,β-unsaturated system, is an elimination reaction driven by heat, which expels the dimethylamine group pharmacompass.com.

Molecular and Biochemical Mechanisms of Action: Non Clinical Investigations

Investigation of Ion Transporter and Symporter Inhibition Dynamics

Ethacrynate's primary and most well-characterized effect is its interaction with ion transport proteins located in the cellular membrane, which is fundamental to its physiological activity.

Ethacrynic acid is a loop diuretic that primarily acts by inhibiting the Na+-K+-2Cl- symporter, also known as NKCC2. wikipedia.orgapexbt.comresearchgate.netresearchgate.netresearchgate.net This transporter is a member of the cation-chloride cotransporter (CCC) family and is predominantly found in the thick ascending limb of the loop of Henle within the kidneys. wikipedia.orgapexbt.comsyncsci.comdrugbank.commdpi.com The inhibition of NKCC2 disrupts the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. apexbt.comresearchgate.netdrugbank.com This reduction in ion reabsorption decreases the hypertonicity of the surrounding interstitium, which in turn causes less water to be reabsorbed into the bloodstream. apexbt.comresearchgate.net The ultimate result of this interaction is an increased excretion of these ions and water in the urine. researchgate.netdrugbank.com Ethacrynic acid's inhibitory action is not limited to the loop of Henle; it also affects the symport of sodium, potassium, and chloride in the proximal and distal tubules. drugbank.comahajournals.org

Ethacrynic acid has been shown to inhibit the sodium/potassium-transporting ATPase (Na+/K+-ATPase), also referred to as the sodium pump. syncsci.comdrugbank.comnih.gov This enzyme's catalytic component is the alpha-1 subunit, which is responsible for the hydrolysis of ATP to power the exchange of intracellular sodium for extracellular potassium across the plasma membrane. syncsci.comhmdb.ca Ethacrynic acid's interaction with the alpha-1 subunit disrupts this process. syncsci.com

In vitro studies on various cell models have demonstrated the modulatory effects of ethacrynate. In human neuroblastoma SH-SY5Y cells, treatment with 10 µM ethacrynic acid for three days led to a significant increase in the expression of the Na+/K+-ATPase alpha-1 and alpha-3 isoforms. nih.gov Conversely, studies on lymphoblastoid cell lines from bipolar patients showed that ECA treatment resulted in less Na+/K+-ATPase alpha-1 protein expression compared to cells from unaffected controls. nih.gov In toad bladder epithelial cells, Na+/K+-ATPase was inhibited by 1 x 10⁻⁴M ethacrynic acid. nih.gov Furthermore, in human red blood cells where the Na+/K+-ATPase was already inhibited by ouabain, ethacrynic acid induced a further decrease in sodium efflux. core.ac.uk

Exploration of Enzymatic System Interactions

Beyond its effects on ion transporters, ethacrynate interacts significantly with key enzymatic systems, most notably the Glutathione (B108866) S-transferases.

Ethacrynic acid is recognized as a potent inhibitor of Glutathione S-transferase (GST) enzymes, a family crucial for cellular detoxification. wikipedia.orgresearchgate.nettandfonline.com It demonstrates inhibitory activity against several GST classes, including GSTA, GSTM, and most potently, GSTP1-1. researchgate.netmdpi.com The mechanism of inhibition is multifaceted. Ethacrynic acid contains an α,β-unsaturated ketone group which can covalently bind to cysteine residues in the active site of the enzyme through a Michael addition reaction. researchgate.netmdpi.comscbt.com Specifically, studies have identified that ethacrynic acid reacts with cysteine 47 of GST P1-1. aacrjournals.org

This covalent binding has been shown to be reversible. researchgate.nettandfonline.comaacrjournals.org When GST P1-1 was inactivated by ethacrynic acid, the subsequent addition of an excess of glutathione resulted in the full restoration of catalytic activity over approximately 120 hours. tandfonline.comaacrjournals.org This suggests that under normal physiological conditions with sufficient glutathione, the covalent inhibition may be reversed, leaving reversible inhibition as a primary mechanism. aacrjournals.org

In addition to direct inhibition, ethacrynic acid also serves as a substrate for GSTs, leading to its conjugation with glutathione (GSH) to form an ethacrynic acid-GSH conjugate. researchgate.netnih.gov This conjugate is an even more potent inhibitor of GSTs than ethacrynic acid itself. researchgate.nettandfonline.comnih.gov For instance, the ethacrynic acid-GSH conjugate was found to be a more powerful inhibitor of human lung GST-pi than ethacrynic acid, with Ki values of 1.5 µM versus 11.5 µM, respectively. researchgate.netnih.gov The mechanisms of inhibition also differ; the conjugate acts as a competitive inhibitor, whereas ethacrynic acid acts as a non-competitive inhibitor in this context. researchgate.netnih.gov

Table 1: Comparative Inhibition of Human Lung GST-pi

| Inhibitor | Inhibition Constant (Ki) | Mechanism of Inhibition |

|---|---|---|

| Ethacrynic Acid | 11.5 µM | Non-competitive |

| Ethacrynic Acid-GSH Conjugate | 1.5 µM | Competitive |

Data sourced from studies on human lung pi-class GST. researchgate.netnih.gov

Multiple studies and pharmacological profiles confirm that the mechanism of action for ethacrynic acid does not involve the inhibition of carbonic anhydrase. drugbank.comahajournals.orgbauschhealth.ca Even when administered at high doses that interfere with bicarbonate reabsorption, this effect occurs without impairing carbonic anhydrase activity. nih.gov In studies on dogs, renal cortical carbonic anhydrase activity was found to be normal after ethacrynic acid administration, and the inhibitory effect of acetazolamide, a known carbonic anhydrase inhibitor, was not diminished. nih.gov This distinguishes ethacrynic acid from other classes of diuretics, such as the thiazides, where carbonic anhydrase inhibition can be a component of their action. ahajournals.org

Cellular and Subcellular Effects in Controlled In Vitro Models

In vitro experiments using various cell and tissue models have revealed a range of cellular and subcellular effects induced by ethacrynic acid, providing insight into its broader biological impacts beyond its primary diuretic function.

In studies using slices of rat liver, 3 mM ethacrynic acid was shown to induce cellular damage. nih.gov Early effects observed within 5 minutes included reduced extrusion of water, Na+, and Cl-, and morphological damage to mitochondria, which preceded any changes in tissue ATP content. nih.gov With longer exposure, cells exhibited a loss of plasma membrane selective permeability, re-entry of water and Ca2+, and the deposition of calcium-dense particles in mitochondria and the endoplasmic reticulum, leading to marked cellular disorganization. nih.gov

In the context of cancer cell lines, ethacrynic acid exhibits cytotoxic effects. It has been shown to inhibit the proliferation and survival of various cancer cells in a time- and dose-dependent manner, with IC50 values ranging from 6 to 223 μM. mdpi.com In human chronic lymphocytic leukemia (CLL) cells, ethacrynic acid selectively induces cell death by inhibiting the Wnt/β-catenin signaling pathway. plos.org This is achieved, at least in part, by directly binding to the LEF-1 protein and destabilizing the LEF-1/β-catenin complex, which in turn decreases the expression of Wnt target genes. plos.org

Studies on neuronal cells have also been conducted. In pure cultures of human NT2/N neurons, 25 µM ethacrynic acid caused significant cell death within one day, an effect attributed to the depletion of glutathione, leading to mitochondrial dysfunction and increased reactive oxygen species. researchgate.net

Table 2: Summary of In Vitro Cellular and Subcellular Effects of Ethacrynic Acid

| In Vitro Model | Concentration | Observed Effect(s) |

|---|---|---|

| Rat Liver Slices | 3 mM | Mitochondrial damage, reduced ion/water extrusion, loss of membrane permeability. nih.gov |

| Human Chronic Lymphocytic Leukemia (CLL) Cells | 3 µM | Selective induction of cell death, inhibition of Wnt/β-catenin signaling. plos.org |

| Human Neuroblastoma SH-SY5Y Cells | 10 µM | Increased expression of Na+/K+-ATPase alpha-1 and alpha-3 isoforms. nih.gov |

| Human NT2/N Neurons (Pure Culture) | 25 µM | Rapid cell death, likely due to glutathione depletion and mitochondrial dysfunction. researchgate.net |

| Various Cancer Cell Lines | 6 - 223 µM (IC50) | Inhibition of cell survival and proliferation. mdpi.com |

| Toad Bladder Epithelial Cells | 100 µM | Inhibition of Na+/K+-ATPase. nih.gov |

Research on Cellular Volume Regulation and Ion Homeostasis Perturbations

Ethacrynate, primarily through its active form ethacrynic acid, exerts significant influence on cellular volume and the balance of ions inside and outside the cell. drugbank.com Non-clinical studies have demonstrated that its primary mechanism involves the disruption of key ion transport systems, leading to shifts in fluid and electrolyte balance at a cellular level. drugbank.comnih.gov

A fundamental action of ethacrynic acid is the inhibition of the Na+-K+-2Cl- cotransporter. nih.govresearchgate.net This protein, located in the cell membrane, plays a crucial role in transporting sodium, potassium, and chloride ions into the cell. By blocking this symporter, ethacrynic acid disrupts the normal influx of these ions, which is essential for maintaining cell volume and ion homeostasis. drugbank.com This inhibitory action is observed in various tissues, including the ascending limb of the loop of Henle in the kidney, as well as the proximal and distal tubules. drugbank.com

In-vitro experiments using rat liver slices have shown that ethacrynic acid (at a concentration of 3 mM) reduces the cell's ability to extrude water, sodium (Na+), and chloride (Cl-) ions. nih.gov This leads to an initial failure in regulatory volume decrease, a process cells use to counteract swelling. nih.govcellphysiolbiochem.com Furthermore, research on isolated rat liver mitochondria has revealed that ethacrynate can cause variations in the levels of intramitochondrial magnesium (Mg2+) and potassium (K+), indicating that its effects on ion homeostasis extend to intracellular organelles. nih.govkisti.re.kr

Studies on human neutrophils have also identified that ethacrynic acid can inhibit sulfate (B86663) (SO42-) and chloride (Cl-) exchange across the plasma membrane. psu.edu This demonstrates the broad-spectrum impact of the compound on various anion transport mechanisms. The collective effect of inhibiting these multiple transport pathways is a significant perturbation of the electrochemical gradients across the cell membrane, fundamentally altering cellular volume regulation and ion homeostasis. drugbank.comnih.gov

| Ion/Molecule | Effect of Ethacrynic Acid | Transport System Affected | Observed In | Reference |

| Sodium (Na+) | Reduced extrusion/Inhibited reabsorption | Na+-K+-2Cl- Cotransporter | Rat Liver Slices, Kidney Tubules | drugbank.comnih.gov |

| Potassium (K+) | Inhibited reabsorption / Altered intramitochondrial levels | Na+-K+-2Cl- Cotransporter | Kidney Tubules, Rat Liver Mitochondria | drugbank.comnih.gov |

| Chloride (Cl-) | Reduced extrusion/Inhibited reabsorption | Na+-K+-2Cl- Cotransporter, SO42--Cl- Exchange | Rat Liver Slices, Kidney Tubules, Human Neutrophils | drugbank.comnih.govpsu.edu |

| Water | Reduced extrusion | Coupled to ion movement | Rat Liver Slices | nih.gov |

| Sulfate (SO42-) | Inhibited exchange | SO42--Cl- Exchange | Human Neutrophils | psu.edu |

Investigations into Mitochondrial Structural and Functional Alterations

Ethacrynate has been shown to induce significant structural and functional damage to mitochondria. nih.gov These alterations are early events in the cellular response to the compound and are not always immediately linked to a decline in cellular energy stores like ATP. nih.gov

Morphological studies on rat liver slices exposed to ethacrynic acid revealed damage to mitochondria within just 5 minutes. nih.gov This damage becomes more pronounced over time, progressing to marked disorganization. nih.gov A key feature of this structural alteration is the appearance of electron-dense particles within the mitochondria, which are believed to be calcium deposits. nih.gov

Functionally, ethacrynate exhibits a complex, concentration-dependent effect on mitochondrial respiration. nih.gov In isolated rat liver mitochondria, it initially increases oxygen consumption (state 4 respiration). nih.gov However, this is followed by an inhibition of respiration, particularly the stimulation of oxygen consumption by ADP and inorganic phosphate (B84403) (Pi), which can be completely blocked after preincubation with the compound. nih.govnih.gov This suggests a direct interference with the processes of oxidative phosphorylation. nih.gov

Further investigations into its mechanism show that ethacrynate increases the activity of oligomycin-sensitive ATPase, an enzyme complex related to ATP synthesis. nih.gov Ethacrynic acid is a thiol reagent, meaning it reacts with sulfhydryl (-SH) groups on proteins. nih.gov It has been found to bind to thiol groups on mitochondrial proteins, which may be a key mechanism behind its disruption of mitochondrial function, including energy conservation and the transport of ADP into the mitochondria. nih.gov

| Parameter | Effect of Ethacrynate/Ethacrynic Acid | Concentration/Time | Model System | Reference |

| Mitochondrial Structure | Morphological damage, appearance of electron-dense particles | Apparent at 5 minutes | Rat Liver Slices | nih.gov |

| State 4 Respiration | Initial increase, followed by inhibition | 1 to 5 x 10⁻⁴ M | Rat Liver Mitochondria | nih.gov |

| ADP-Stimulated Respiration | Complete inhibition after preincubation | 1 to 5 x 10⁻⁴ M | Rat Liver Mitochondria | nih.gov |

| Oligomycin-Sensitive ATPase | Increased activity | Not specified | Rat Liver Mitochondria | nih.gov |

| Thiol (-SH) Group Binding | Binds 25 nmoles/mg protein | After 10 minutes preincubation | Rat Liver Mitochondria | nih.gov |

Analysis of Plasma Membrane Permeability and Intracellular Calcium Dynamics

Beyond its specific effects on ion transporters, prolonged exposure to ethacrynic acid leads to more generalized damage to the plasma membrane, resulting in a loss of its selective permeability. nih.gov This breakdown in membrane integrity is a critical step in the progression of cellular injury induced by the compound. nih.gov

A key consequence of this increased permeability is the dysregulation of intracellular calcium (Ca2+) homeostasis. nih.gov While initial studies in rat liver slices showed that Ca2+ extrusion from the cell was not affected in the first 5 minutes of exposure to ethacrynic acid, a significant and delayed increase in total cell Ca2+ content was observed later. nih.gov This suggests that the compound causes early, irreversible damage to the mechanisms that regulate intracellular calcium levels. nih.gov

Structure Activity Relationship Sar and Computational Studies of Ethacrynate Compounds

Deconstruction of Structural Determinants for Observed Biological Activities

The biological activity of ethacrynate is intrinsically linked to its unique chemical structure. Key features of the ethacrynate molecule that are crucial for its activity include the α,β-unsaturated ketone system, which can react with sulfhydryl groups on target proteins, and the dichlorinated phenyl ring with a phenoxyacetic acid moiety. nih.govpharmacompass.com Modifications at these sites have been a primary focus of research to understand their impact on biological function.

Studies have shown that alterations to the carboxylic acid group, such as forming amides, can significantly impact the compound's properties. researchgate.netresearchgate.net The nature of the substituent on the amide can fine-tune the compound's activity. Similarly, modifications to the α,β-unsaturated system can modulate its reactivity and, consequently, its biological effects. The substituents on the aromatic ring also play a critical role in the molecule's interaction with its biological targets. pharmacompass.com

Research into ethacrynic acid-triazole derivatives has highlighted the importance of specific structural combinations for cytotoxic activity. For instance, the combination of a quinaldine (B1664567) ring, a pyridine (B92270) linker, and an indole (B1671886) ring within the same molecule was found to be critical for its antiproliferative effects. researchgate.net This underscores the importance of a holistic view of the molecule's architecture in determining its biological profile.

Application of Advanced Computational Chemistry Methodologies

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate and predict the behavior of molecules. mdpi.com These techniques provide a molecular-level understanding of drug-protein interactions and can guide the rational design of new and improved therapeutic agents. schrodinger.com

Molecular modeling and molecular dynamics (MD) simulations allow researchers to visualize and analyze the three-dimensional interactions between a ligand, such as an ethacrynate derivative, and its protein target. nih.govnih.gov These simulations can predict the binding affinity of a compound and provide insights into the dynamic nature of these interactions over time. nih.govresearchgate.net

For example, molecular modeling studies of an ethacrynic acid derivative revealed that it binds favorably to the active site of glutathione (B108866) S-transferase, which may explain its anticancer activity. researchgate.net MD simulations can further elucidate the stability of the ligand-protein complex and identify key residues involved in the binding, offering a rationale for the observed biological activity. mdpi.comecust.edu.cn The starting point for these simulations is often an experimental structure from the Protein Data Bank (PDB), or if unavailable, a predicted structure. mdpi.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein. google.comuq.edu.au This approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. Structure-based virtual screening, which utilizes the three-dimensional structure of the target protein, is a particularly powerful method. researchgate.net

By employing virtual screening protocols, researchers can explore vast chemical spaces to discover novel ligands for known targets or to identify new potential targets for existing compounds like ethacrynate. This can lead to the repositioning of known drugs for new therapeutic indications.

Structure-based drug design leverages the known three-dimensional structure of a biological target to design or modify a ligand with improved binding affinity and selectivity. mdpi.com This rational design process is guided by an understanding of the molecular interactions between the ligand and the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. researchgate.net

QSAR studies can guide the rational design of more potent derivatives by highlighting the structural features that are either beneficial or detrimental to the desired biological effect. researchgate.net For instance, a QSAR model could reveal that increasing the hydrophobicity of a particular region of the ethacrynate molecule leads to enhanced activity. This information can then be used to design new analogs with optimized properties. The development of robust QSAR models often involves statistical methods like multiple linear regression and requires careful validation to ensure their predictive power. researchgate.netnih.gov

Advanced Analytical Methodologies for Ethacrynate Calcium Dihydrate Characterization

Development and Validation of Chromatographic Techniques

Chromatographic techniques are fundamental in the separation and quantification of Ethacrynate Calcium Dihydrate and its related substances. High-Performance Liquid Chromatography (HPLC) stands out as the most widely used method due to its high resolution, sensitivity, and specificity. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Method Optimization

The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve the desired separation and quantification. A stability-indicating assay method based on HPLC has been successfully developed, demonstrating sensitivity, accuracy, and precision. researchgate.net

Key aspects of HPLC method optimization include:

Mobile Phase Composition: The choice of solvents, their proportions, and the pH of the aqueous phase are critical. A common approach involves a reversed-phase C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) or acetate (B1210297) buffer). nih.govnih.govjapsonline.com The pH is often adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. nih.govresearchgate.net For instance, a mobile phase of phosphoric acid-methanol-acetonitrile-tetrahydrofuran has been utilized. nih.gov

Column Selection: Reversed-phase columns, particularly C18 columns, are frequently employed for the analysis of ethacrynic acid and its derivatives. nih.govnih.gov These columns provide excellent separation based on the hydrophobicity of the analytes.

Detection Wavelength: UV detection is commonly used, with the wavelength selected based on the maximum absorbance of this compound to ensure high sensitivity. nih.govtechnologynetworks.com A typical detection wavelength is 275 nm. nih.gov

Flow Rate and Temperature: These parameters are adjusted to optimize analysis time and resolution.

A validated HPLC method can effectively separate this compound from its degradation products, making it an invaluable tool for stability studies of the drug in various forms, including solid state, solutions, and dosage forms. nih.gov

Table 1: Exemplary HPLC Method Parameters for Ethacrynic Acid Analysis

| Parameter | Condition | Reference |

| Column | Spherisorb ODS II (3 µm) | nih.gov |

| Mobile Phase | Phosphoric acid-methanol-acetonitrile-tetrahydrofuran or triethylamine (B128534) buffer-methanol | nih.gov |

| Detection | UV at 275 nm | nih.gov |

| Flow Rate | 1.0 mL/min | jsmcentral.orgjsmcentral.org |

| Injection Volume | 20 µL | japsonline.com |

Gas Chromatography (GC) Applications for Volatile Derivatives

While HPLC is the primary method for analyzing this compound directly, Gas Chromatography (GC) can be employed for the analysis of its volatile derivatives. jfda-online.comsigmaaldrich.com Direct GC analysis of non-volatile and polar compounds like ethacrynic acid is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.comchromtech.com

Common derivatization techniques include:

Silylation: This is a widely used method where active hydrogens in the molecule are replaced with a trimethylsilyl (B98337) (TMS) or other silyl (B83357) groups. sigmaaldrich.comchromtech.com

Acylation: This technique introduces an acyl group, which can improve volatility and detection characteristics. jfda-online.comnih.gov

Alkylation: This involves the replacement of active hydrogens with an alkyl group. jfda-online.com

The resulting derivatives can then be separated and quantified using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on their mass spectra. jfda-online.comnih.gov This approach is particularly useful for identifying and quantifying trace-level impurities or degradation products that can be made volatile.

Application of Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide valuable information regarding the quantification, structural integrity, and purity of this compound.

UV-Visible and Spectrofluorometry for Compound Quantification

UV-Visible spectrophotometry is a straightforward and widely used technique for the quantitative analysis of drugs. technologynetworks.comiajps.com It relies on the principle that a substance absorbs light at a specific wavelength. For this compound, the maximum absorbance is typically observed in the UV region, which allows for its quantification in solutions. nih.govgoogleapis.com This method is often employed in dissolution testing and for routine quality control assays due to its simplicity and speed. thermofisher.com

Spectrofluorometry, which measures the fluorescence emitted by a compound, can offer higher sensitivity and selectivity compared to UV-Visible spectrophotometry for certain analytes. While less commonly reported specifically for this compound, it remains a potential analytical tool, especially for trace analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and for assessing its purity. nih.govgoogleapis.com Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the confirmation of the compound's identity and the identification of any structural changes or impurities. googleapis.com

In the context of this compound, NMR is crucial for:

Structural Confirmation: Verifying the presence and connectivity of all atoms within the molecule.

Purity Assessment: Detecting and identifying impurities, including process-related impurities and degradation products. nih.gov The integration of NMR signals can provide quantitative information about the purity of the sample.

Analysis of Complex Forms: Investigating the interaction between the ethacrynate anion and the calcium cation, as well as the role of water molecules in the dihydrate form. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting

Infrared (IR) spectroscopy provides a "molecular fingerprint" of a compound by measuring the vibrations of its chemical bonds. nih.gov This technique is highly specific and can be used to identify this compound and to detect the presence of different polymorphic forms or hydrates. The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule, such as the carboxylic acid, ketone, and ether linkages.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of this compound and its related substances. nih.gov This high level of accuracy allows for the confident determination of the elemental composition of the parent molecule and any unknown impurities or degradation products. When coupled with a chromatographic separation technique like HPLC or GC, HRMS becomes an invaluable tool for identifying and characterizing even trace levels of compounds in complex mixtures.

Table 2: Summary of Analytical Techniques and Their Applications for this compound

| Analytical Technique | Primary Application | Key Information Provided |

| HPLC | Quantification and Separation | Purity, stability, quantification of parent drug and degradation products nih.govnih.govresearchgate.net |

| GC-MS | Analysis of Volatile Derivatives | Identification and quantification of volatile impurities and degradation products jfda-online.comnih.gov |

| UV-Visible Spectrophotometry | Quantification | Concentration in solution, dissolution testing technologynetworks.comthermofisher.com |

| NMR Spectroscopy | Structural Elucidation and Purity | Molecular structure confirmation, identification and quantification of impurities nih.govgoogleapis.com |

| IR Spectroscopy | Molecular Fingerprinting | Identification, functional group analysis, polymorphic forms nih.gov |

| HRMS | Molecular Formula Determination | Precise molecular weight, elemental composition of parent drug and impurities nih.gov |

Raman Spectroscopy for Solid-State Analysis and Compatibility Studies, particularly with Calcium Ions

Raman spectroscopy is a non-destructive and powerful vibrational spectroscopic technique that provides detailed information about the molecular structure and solid-state form of pharmaceutical compounds. nih.govspectroscopyonline.com It is particularly well-suited for the analysis of this compound due to its ability to differentiate between various crystalline and amorphous forms, and its insensitivity to water, which is advantageous for analyzing a dihydrate compound. spectroscopyonline.com

In the context of this compound, Raman spectroscopy can be employed to:

Confirm the solid-state form: The Raman spectrum of this compound will exhibit a unique "fingerprint" of vibrational modes corresponding to its specific crystal lattice and molecular structure. researchgate.net This allows for the unambiguous identification and differentiation from other solid-state forms, such as anhydrous ethacrynic acid or other salt forms.

Investigate polymorphism: Polymorphs, or different crystalline forms of the same compound, can have distinct physicochemical properties. Raman spectroscopy can detect and quantify different polymorphic forms within a sample, which is critical for ensuring consistent product quality and performance. researchgate.net

Study compatibility with calcium ions: The interaction between ethacrynic acid and calcium ions is fundamental to the formation of this compound. Raman spectroscopy can be utilized to study these interactions in the solid state. Changes in the Raman spectral features, such as shifts in peak positions or the appearance of new peaks, can provide insights into the coordination environment of the calcium ion and the nature of the bonding within the crystal lattice. researchgate.net For instance, the symmetric stretching of C-O bonds, typically observed between 1080-1090 cm⁻¹, is a strong indicator in the Raman spectra of calcium carbonates and can be a point of interest in analyzing the interaction with calcium ions. researchgate.net

A hypothetical Raman analysis of this compound might reveal characteristic peaks associated with the carbonyl, ether, and aromatic C-H functional groups of the ethacrynic acid moiety, as well as vibrations influenced by the presence of the calcium ion and water of hydration.

Table 1: Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Assignment |

| ~1650 | C=O stretching vibration of the ketone group |

| ~1250 | Asymmetric C-O-C stretching of the ether group |

| ~3050 | Aromatic C-H stretching vibrations |

| Low-frequency modes | Lattice vibrations involving the calcium ion and water molecules |

Electrochemical and Capillary Electrophoresis Techniques for Ethacrynate Analysis

Electrochemical and capillary electrophoresis techniques offer high sensitivity and resolving power for the analysis of charged species, making them suitable for the determination of ethacrynate in various matrices. researchgate.netlibretexts.org

Electrochemical Analysis: Electrochemical methods, such as voltammetry, can be employed for the quantitative analysis of ethacrynate. researchgate.net These techniques are based on the measurement of the current response of an electroactive species at an electrode as a function of the applied potential. The unsaturated ketone moiety in ethacrynate is electrochemically active and can be either oxidized or reduced, providing a basis for its determination. The development of modified electrodes can enhance the sensitivity and selectivity of these methods for ethacrynate analysis.

Capillary Electrophoresis (CE): Capillary electrophoresis is a powerful separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.org It offers several advantages, including high efficiency, small sample volume requirements, and rapid analysis times. mnstate.edu For the analysis of ethacrynate, which is an acidic compound and exists as an anion at appropriate pH values, CE can be an effective tool. liverpool.ac.ukpharmacompass.com

Key aspects of using CE for ethacrynate analysis include:

Method Development: Optimization of parameters such as buffer pH, concentration, applied voltage, and capillary dimensions is crucial for achieving good separation and peak shape.

Quantitative Analysis: CE can be used for the accurate quantification of ethacrynate in pharmaceutical formulations.

Impurity Profiling: The high resolving power of CE allows for the separation and detection of impurities and degradation products that may be present in the ethacrynate sample.

Table 2: Illustrative Capillary Electrophoresis Parameters for Ethacrynate Analysis

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 375 µm o.d., 50 cm effective length |

| Background Electrolyte | 20 mM borate (B1201080) buffer, pH 9.2 |

| Applied Voltage | 20 kV |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |

| Detection | UV detection at 270 nm |

| Temperature | 25°C |

Integration of Process Analytical Technology (PAT) in Ethacrynate Research

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comresearchgate.net The goal of PAT is to ensure final product quality by building it into the process from the start. The integration of PAT in ethacrynate research, particularly in the context of its calcium dihydrate form, can lead to a more robust and well-understood manufacturing process. tandfonline.com

The crystallization of this compound is a critical step that determines key physical properties such as particle size distribution and crystal morphology. In-situ particle analysis and optical particle imaging are powerful PAT tools for monitoring and controlling this process in real-time. researchgate.net

In-Situ Particle Analysis: Techniques like Focused Beam Reflectance Measurement (FBRM) can provide real-time information on particle size and count without the need for sampling. This allows for the monitoring of nucleation and crystal growth as they happen, enabling better control over the final particle size distribution.

Optical Particle Imaging: In-situ imaging probes can capture real-time images of crystals directly in the crystallizer. researchgate.netchemrxiv.org This provides valuable information on crystal shape, size, and the presence of agglomerates. Dynamic image analysis can quantify various shape parameters, offering a more complete picture of the crystallization process than particle size alone. particleshape.com This real-time feedback allows for adjustments to process parameters to achieve the desired crystal habit.

Table 3: Potential Applications of In-Situ Particle Analysis in this compound Crystallization

| PAT Tool | Monitored Parameter | Process Control Application |

| Focused Beam Reflectance Measurement (FBRM) | Chord length distribution | Control of supersaturation to influence nucleation and growth rates |

| Particle Vision and Measurement (PVM) | Crystal size, shape, and agglomeration | Optimization of mixing and cooling profiles for desired crystal morphology |

Near-infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that is well-suited for real-time process monitoring in the pharmaceutical industry. scielo.bramericanpharmaceuticalreview.com It can be used to measure both chemical and physical properties of materials directly in the process line. rsc.orgresearchgate.net

In the context of this compound production, NIR spectroscopy can be implemented to:

Monitor Crystallization: An in-situ NIR probe can monitor changes in the concentration of ethacrynate in the solution phase during crystallization, providing real-time data on the crystallization kinetics.

Determine End-Point: NIR can be used to determine the completion of the crystallization process, ensuring consistency between batches.

Monitor Drying: During the drying of this compound, NIR can be used to monitor the moisture content in real-time, allowing for precise control of the drying process to achieve the target dihydrate form without over-drying or under-drying.

Table 4: Example of NIR Spectroscopy Application in this compound Manufacturing

| Process Step | Measured Attribute | Benefit |

| Crystallization | Solute Concentration | Real-time monitoring of desupersaturation profile for process understanding and control |

| Drying | Water Content | Precise control of the drying endpoint to ensure the correct hydrate (B1144303) form and prevent degradation |

Formulation and Validation of Robust Analytical Procedures

The development of robust and reliable analytical methods is a cornerstone of pharmaceutical quality control. The validation of these analytical procedures is essential to demonstrate their suitability for their intended purpose. europa.euich.org This involves a comprehensive evaluation of various performance characteristics to ensure the method is accurate, precise, specific, and reliable. nih.govresearchgate.net

For this compound, the validation of analytical procedures for assays, impurity determination, and other quality tests would typically follow ICH guidelines and include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or excipients.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment variability).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Key Validation Parameters for an HPLC Assay of this compound

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | Peak purity of the main peak should be demonstrated using a photodiode array (PDA) detector. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |

| Range | 80% to 120% of the nominal concentration. |

| Accuracy | Mean recovery of 98.0% to 102.0% at three different concentration levels. |

| Repeatability (RSD) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |

| Intermediate Precision (RSD) | Overall RSD ≤ 2.0% across different days, analysts, and instruments. |

| Robustness | The method should show no significant changes in results with small variations in pH, mobile phase composition, and flow rate. |

By employing these advanced analytical methodologies and adhering to rigorous validation protocols, a comprehensive understanding of this compound can be achieved, ensuring its quality, safety, and efficacy.

Formulation Science and Solid State Research of Ethacrynate Calcium Dihydrate

Crystallization and Polymorphism Investigations of Ethacrynate Salts

The crystallization process is critical in defining the final physical properties of an active pharmaceutical ingredient (API), such as its stability, solubility, and bioavailability. nih.gov Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a key consideration in pharmaceutical development, as different polymorphs can exhibit distinct physicochemical characteristics. nih.gov

Impact of pH and Buffer Concentration on Crystallization in Frozen Solutions

While specific studies on the crystallization of ethacrynate calcium dihydrate in frozen solutions are not detailed in the available literature, the behavior of other calcium salts provides valuable insights. The pH of a solution is a critical factor that can influence the crystallization pathway and the nature of the resulting solid form.

Research on the crystallization of calcium salts, such as calcium phosphate (B84403) and calcium oxalate, demonstrates a clear dependence on pH. nih.gov In solutions designed to mimic physiological conditions, the number of crystals formed increases significantly with a higher initial pH. nih.gov For instance, at an initial pH of 7.28, a substantial number of crystals were observed at a lower degree of volume reduction compared to solutions with a more acidic starting pH of 5.80. nih.gov This suggests that for salts of weak acids like ethacrynic acid, a higher pH would increase the concentration of the ionized form, potentially facilitating salt formation and crystallization with the calcium cation.

Buffer concentration also plays a role by influencing the solution's pH and ionic strength, which can affect solute solubility and the kinetics of nucleation and crystal growth.

Table 1: Illustrative Impact of Initial pH on Calcium Salt Crystallization This table illustrates general principles observed in studies of calcium salts, such as those by Grases et al., 1998. nih.gov

| Initial pH of Solution | Relative Volume Reduction for Crystal Appearance | Predominant Crystal Type Observed |

| 5.80 | High (e.g., 60-80%) | Calcium Oxalate with Calcium Phosphate |

| 6.45 | Moderate | Calcium Phosphate |

| 7.28 | Low (e.g., 40%) | Calcium Phosphate |

Characterization of Eutectic Melting Temperatures and Phase Transitions

Eutectic melting temperature analysis is a valuable technique for determining the thermodynamic stability relationships between different solid forms of a drug, such as anhydrous and hydrated states. nih.gov This method can identify the transition temperature at which the stability relationship between two forms inverts. nih.gov Although specific eutectic melting data for this compound is not available, this analytical approach is fundamental in solid-state characterization.

Phase transitions for hydrates involve dehydration or conversion to other polymorphic forms upon changes in temperature or humidity. For calcium chloride hydrates, for example, high-temperature X-ray powder diffraction (HT-PXRD) has been used to track the sequential dehydration from tetrahydrate and dihydrate forms to monohydrate and finally to two different anhydrous phases at temperatures of 115°C and 150°C, respectively. researchgate.net Such studies reveal the temperature-dependent stability of different hydrated and anhydrous forms.

In-depth Studies on Hydrate (B1144303) Formation and Stability

Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. wikipedia.org The presence of this "water of crystallization" can significantly impact the stability, dissolution rate, and handling properties of a pharmaceutical compound.

Comparative Stability Profiles of Dihydrate Forms (e.g., Calcium vs. Sodium Salts)

Both calcium and sodium salts of ethacrynic acid exist. fda.gov Ethacrynate sodium is known to be soluble in water, and its solutions are relatively stable for short periods at a neutral pH of around 7, but stability decreases with increases in temperature or pH. nih.govpaladin-pharma.com

While direct comparative solid-state stability studies between the dihydrate forms of ethacrynate calcium and a potential ethacrynate sodium hydrate are not present in the surveyed literature, fundamental chemical principles allow for inferences. Divalent cations like calcium (Ca²⁺) generally form more stable hydrates than monovalent cations like sodium (Na⁺). This is due to the higher charge density of Ca²⁺, which leads to stronger electrostatic interactions with the polar water molecules, stabilizing their position within the crystal lattice. wikipedia.org Therefore, it is plausible that this compound exhibits greater solid-state stability, particularly concerning dehydration, compared to a corresponding sodium hydrate.

Influence of Controlled Temperature and Humidity on Hydrate Stability

The stability of any hydrate is intrinsically linked to the ambient temperature and relative humidity (RH). These environmental factors control the water activity and can drive either dehydration or further hydration.

Temperature: Increasing temperature provides the energy needed to break the bonds holding water molecules within the crystal lattice, promoting dehydration. Studies on calcium chloride hydrates show a clear progression of water loss as the temperature is raised, leading to the formation of lower hydrates and eventually the anhydrous form. researchgate.net

Humidity: Relative humidity dictates the partial pressure of water vapor in the environment. For a hydrate to be stable, the ambient RH must be above a certain critical value. Below this threshold, the hydrate will lose water to the environment. For calcium sulphate hemihydrate, storage is considered unsafe above a critical water vapor pressure (around 2.3 kPa at 23°C), which causes rapid conversion to the dihydrate form. nih.gov Conversely, an anhydrous form may convert to a hydrate if the RH is sufficiently high. The stability of a drug hydrate is therefore a function of both temperature and RH. nih.govresearchgate.net

Fundamental Factors Influencing Water Binding Within Calcium Salt Crystal Lattices

The incorporation of water molecules into the crystal lattice of a calcium salt is a complex process governed by several fundamental factors.

Electrostatic Interactions: The primary driving force for hydrate formation in ionic compounds is the electrostatic attraction between the charged ions and the polar water molecules. wikipedia.org The strong positive charge of the divalent calcium cation (Ca²⁺) effectively coordinates the oxygen atoms of multiple water molecules.

Hydrogen Bonding: Once coordinated to the cation or situated within the lattice, water molecules form an extensive network of hydrogen bonds. These bonds can link water molecules to each other, to the anions (the ethacrynate carboxylate group), and to other parts of the crystal structure, creating an elaborate and stable three-dimensional framework. wikipedia.orgquora.com

Lattice Strain and Stability: The inclusion of water can help stabilize a crystal lattice by reducing internal strain. For instance, the hygroscopic nature of calcium chloride is linked to the absorption of moisture to reduce lattice strain, thereby achieving greater microstructural stability at lower temperatures. researchgate.net

Coordination Chemistry of Calcium: The Ca²⁺ ion is a hard Lewis acid and typically favors coordination with hard Lewis bases like the oxygen atoms in water and carboxylate groups. The hydration shell of a calcium ion in solution is highly structured, and the frequency of water exchange from this primary shell is a key factor in the kinetics of crystallization. rsc.org This strong affinity for water explains why calcium salts frequently crystallize as hydrates.

Table 2: Summary of Factors Influencing Water Binding in Calcium Salt Lattices

| Factor | Description | Reference |

| Cation Charge Density | The high +2 charge of the calcium ion creates a strong electric field that attracts and organizes polar water molecules. | wikipedia.org |

| Hydrogen Bond Network | Water molecules act as hydrogen bond donors and acceptors, linking anions and other water molecules to create a stable structure. | quora.com |

| Lattice Energy | The incorporation of water molecules can lead to a more favorable overall lattice energy, stabilizing the hydrated form over the anhydrous form under certain conditions. | researchgate.net |

| Ion Hydration Shell | The strong coordination of water in the primary hydration shell of Ca²⁺ in solution influences the mechanism and kinetics of crystal nucleation and growth. | rsc.org |

Mechanistic Studies of Degradation Pathways for Ethacrynate Salts

The chemical stability of ethacrynate salts is a crucial factor in their formulation and storage. Two primary degradation pathways have been identified: hydrolysis of the unsaturated ketone moiety in aqueous environments and dimer formation via a Diels-Alder condensation in the solid state.

Hydrolysis of Unsaturated Ketone Moiety in Aqueous Environments

In the presence of water, ethacrynate salts can undergo hydrolysis at the α,β-unsaturated ketone portion of the molecule. This reaction involves the addition of a water molecule across the double bond, leading to the formation of a hydroxyl group on the β-carbon. This process eliminates the reactive Michael acceptor, a key feature for the diuretic activity of the parent compound. The rate of this hydrolysis is influenced by factors such as pH and temperature. The resulting hydroxylated derivative is a significant degradation product that needs to be monitored during stability studies of aqueous formulations of ethacrynate salts.

Dimer Formation via Diels-Alder Condensation in Solid-State Systems

In solid-state systems, a key degradation pathway for ethacrynate salts is the formation of a dimer through a Diels-Alder [4+2] cycloaddition reaction. nih.gov In this process, one molecule of ethacrynate acts as the diene and another acts as the dienophile. This dimerization leads to a loss of the active pharmaceutical ingredient and can impact the physical and chemical properties of the drug substance. The tendency for this solid-state reaction to occur is dependent on the crystalline form of the ethacrynate salt, as the proximity and orientation of the molecules in the crystal lattice play a critical role in facilitating the reaction. nih.gov Studies on the sodium salt of ethacrynic acid have shown that this dimerization is a notable stability concern, particularly in amorphous freeze-dried formulations. nih.gov

| Degradation Pathway | Environment | Mechanism | Resulting Product |

| Hydrolysis | Aqueous | Addition of water to the α,β-unsaturated ketone | Hydroxylated derivative |

| Dimerization | Solid-State | Diels-Alder [4+2] cycloaddition | Ethacrynate dimer |

Application of Advanced Solid-State Characterization Techniques

To ensure the quality, stability, and performance of this compound, a suite of advanced solid-state characterization techniques is employed. These methods provide detailed information about the crystalline structure and thermal properties of the compound. While specific data for this compound is not extensively available in the public domain, the principles of these techniques and data from the parent compound, ethacrynic acid, and its sodium salt provide valuable insights.

X-ray Powder Diffraction (XRPD) for Crystalline Structure Determination

X-ray Powder Diffraction (XRPD) is a fundamental technique for the solid-state characterization of crystalline materials. It provides a unique "fingerprint" of a specific crystalline phase, allowing for identification, polymorph screening, and assessment of crystallinity. Each crystalline solid has a characteristic XRPD pattern, defined by the positions (in terms of 2θ) and intensities of the diffraction peaks. For this compound, XRPD would be used to confirm its crystalline structure and ensure the absence of amorphous content or undesired polymorphic forms, which could affect its stability and dissolution properties.

Hypothetical XRPD Data for a Crystalline Solid:

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 45 |

| 12.2 | 7.2 | 100 |

| 15.8 | 5.6 | 78 |

| 20.1 | 4.4 | 60 |

| 24.5 | 3.6 | 85 |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for determining the thermal stability of a compound and for quantifying volatile components, such as water in a hydrate. For this compound, TGA would reveal the temperature at which the two molecules of water of hydration are lost, followed by the decomposition of the anhydrous salt at higher temperatures.

A typical TGA thermogram for a dihydrate compound would show an initial weight loss corresponding to the loss of water, followed by a plateau, and then a significant weight loss at higher temperatures as the molecule decomposes. The decomposition of ethacrynic acid is known to emit toxic fumes of hydrogen chloride. nih.gov

Expected TGA Profile for this compound:

| Temperature Range (°C) | Weight Loss (%) | Assignment |

| 50 - 120 | ~5% | Loss of two water molecules |

| > 250 | Significant | Decomposition of the anhydrous salt |

Differential Scanning Calorimetry (DSC) and Modulated Temperature DSC (MTDSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect and characterize thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. For this compound, DSC would be used to determine its melting point and to study any polymorphic transformations that may occur upon heating.

Modulated Temperature DSC (MTDSC) is an extension of conventional DSC that allows for the separation of overlapping thermal events, providing a more detailed understanding of complex thermal behavior. Studies on freeze-dried sodium ethacrynate have utilized DSC to investigate enthalpy recovery and the impact of thermal treatment on its stability. nih.gov For ethacrynic acid, the melting point is reported to be around 122°C. nih.gov A DSC thermogram for this compound would be expected to show an endothermic event corresponding to the loss of water, followed by an endotherm representing the melting of the anhydrous form.

Typical Thermal Events Detectable by DSC:

| Thermal Event | Description |

| Endotherm | Dehydration (loss of water) |

| Endotherm | Melting of the crystalline form |

| Exotherm | Crystallization from an amorphous state |

| Glass Transition | Transition from a rigid to a more mobile state in amorphous materials |

Lyophilization and Freeze-Drying Research for Enhanced Compound Stability

Lyophilization, or freeze-drying, is a critical process for enhancing the long-term stability of pharmaceutical compounds that are unstable in aqueous solutions. researchgate.net This process involves freezing the material and then reducing the pressure to allow the frozen water to sublimate directly from a solid to a gaseous phase. nih.gov For ethacrynate compounds, which can have stability issues, lyophilization is a key area of formulation research aimed at producing a stable, solid-state dosage form. researchgate.net Research into the lyophilization of the closely related sodium ethacrynate provides significant insights into the challenges and optimization strategies applicable to this compound. The primary goals are to ensure the stability of the active pharmaceutical ingredient (API), control the physical state of the final product, and achieve a uniform and elegant cake appearance. researchgate.netresearchgate.net

The freezing step is paramount in lyophilization as it dictates the ice crystal structure, which in turn defines the morphology of the dried product and the efficiency of the primary drying phase. mdpi.com A key challenge in the freezing process is the stochastic nature of ice nucleation, where ice crystals form randomly at various temperatures below the equilibrium freezing point, a phenomenon known as supercooling. pharmtech.com This randomness can lead to significant vial-to-vial heterogeneity in a single batch, with different vials exhibiting varied ice crystal sizes and, consequently, different drying rates and final product attributes. pharmtech.com

Table 1: Impact of Nucleation Temperature Control on Lyophilization Process

| Parameter | Uncontrolled (Stochastic) Nucleation | Controlled Nucleation | Rationale and Impact |

|---|---|---|---|

| Nucleation Temperature | Broadly distributed, occurs at high degrees of supercooling (e.g., -7°C to -18°C). pharmtech.com | Uniform across vials, occurs at a predetermined, warmer temperature (e.g., -2°C to -8°C). mdpi.com | Controlled nucleation minimizes supercooling, leading to process consistency. pharmtech.com |

| Ice Crystal Size | Small, heterogeneous size distribution. pharmtech.com | Larger, more uniform crystals. pharmtech.comnih.gov | Larger crystals create larger pores upon sublimation, reducing resistance to water vapor flow. |

| Primary Drying Time | Longer and more variable due to high resistance from small pores. pharmtech.com | Significantly reduced (reductions of up to 40% reported). pharmtech.com | Lower resistance to mass transfer allows for more efficient sublimation. |

| Product Homogeneity | Low; significant vial-to-vial variability in cake structure and residual moisture. mdpi.compharmtech.com | High; improved vial-to-vial uniformity and batch consistency. mdpi.commdpi.com | Uniform ice structure ensures all vials dry at a similar rate. |

Excipients are critical components in lyophilized formulations, added to protect the active ingredient from the stresses of freezing and drying. biopharminternational.com These excipients are broadly classified as cryoprotectants, which offer stability during the freezing phase, and lyoprotectants, which protect during the drying phase. biopharminternational.com Commonly used excipients include sugars like sucrose (B13894) and trehalose (B1683222), and polyols such as mannitol (B672). biopharminternational.com Their primary roles are to form a stable, amorphous glassy matrix that inhibits molecular mobility and to replace the water of hydration through hydrogen bonding, thereby preserving the native structure of the compound. biopharminternational.comnih.gov

In studies involving sodium ethacrynate, various excipients have been investigated to enhance its solid-state stability. researchgate.netnih.gov One study that considered formulations with mannitol and trehalose concluded that the pure drug was the most stable under the tested accelerated stability conditions. researchgate.net Another investigation focused on the impact of heat treatment (annealing) on sodium ethacrynate lyophilized with sucrose or trehalose. nih.gov The results showed that annealing the formulations below their glass transition temperature (Tg) improved chemical stability by decreasing the degradation rate. nih.gov This enhanced stability was correlated with reduced global molecular mobility within the amorphous solid. nih.gov The choice of excipient and thermal treatment history are therefore critical parameters that must be optimized to prevent degradation pathways, such as dimerization, and ensure the long-term stability of the lyophilized product. researchgate.netnih.gov

Table 2: Common Excipients in Lyophilization and Their Protective Mechanisms

| Excipient Class | Examples | Mechanism of Action | Relevance to Ethacrynate Formulations |

|---|---|---|---|

| Sugars (Disaccharides) | Sucrose, Trehalose | Form a viscous, amorphous glassy matrix during drying, restricting molecular mobility. Act as water replacement by forming hydrogen bonds with the drug molecule. biopharminternational.com | Studied with sodium ethacrynate; annealing in a sugar matrix improved chemical stability by reducing mobility. nih.gov |

| Polyols (Sugar Alcohols) | Mannitol | Primarily used as a bulking agent to ensure a robust and elegant cake structure. Can crystallize during freezing, which may provide a supporting matrix but can also induce stress on the API. biopharminternational.com | Investigated in sodium ethacrynate formulations. researchgate.net |

| Buffers | Sodium Phosphate, Citrate | Control pH in the pre-lyophilization solution, which can be crucial as pH shifts can occur in the freeze-concentrate, affecting drug stability. researchgate.net | Studies on sodium ethacrynate found that higher pH (in the range of 6-8) and lower buffer concentrations favored crystallization and increased drug stability. researchgate.net |

The morphology of the final lyophilized product—often referred to as the "cake"—is a critical quality attribute that provides information about the success and consistency of the process. nih.gov An ideal lyophilized cake is uniform, porous, and free of defects such as cracks, shrinkage, or collapse, which can negatively impact stability, reconstitution time, and appearance. researchgate.netnih.gov The product's morphology is fundamentally determined by the ice crystal structure formed during the freezing step. mdpi.com

As discussed, uncontrolled nucleation leads to a heterogeneous distribution of ice crystal sizes, resulting in a non-uniform pore structure within the dried cake. pharmtech.com This can cause variations in drying rates across a batch and even within a single vial, potentially leading to structural collapse in regions that are not sufficiently dried. researchgate.net Conversely, controlling nucleation at warmer temperatures produces larger, more uniform ice crystals, which sublime to form a consistent and homogeneous porous network. pharmtech.comnih.gov This not only enhances the elegance of the final product but also ensures uniformity in residual moisture and reconstitution behavior. mdpi.com For sodium ethacrynate, vial-to-vial variability in the degree of crystallinity has been identified as a potential concern, underscoring the importance of process control to ensure product homogeneity. researchgate.net

Table 3: Comparison of Morphological Characteristics from Different Freezing Protocols

| Morphological Characteristic | Uncontrolled Nucleation | Controlled Nucleation |

|---|---|---|

| Cake Appearance | Often non-uniform, may exhibit cracks, stratification, or partial collapse. researchgate.netpharmtech.com | Elegant, uniform, and structurally robust. pharmtech.commdpi.com |

| Pore Structure | Heterogeneous; wide distribution of pore sizes. pharmtech.com | Homogeneous; uniform and interconnected pore network. nih.govnih.gov |

| Homogeneity | Poor vial-to-vial and intra-vial consistency. mdpi.com | High degree of batch homogeneity. mdpi.com |

| Reconstitution Time | Can be slow and variable due to dense or collapsed regions. nih.gov | Typically rapid and uniform. nih.gov |

Compound Reference Table

| Compound Name |

|---|

| This compound |

| Mannitol |

| Sodium Ethacrynate |

| Sucrose |

Preclinical in Vitro and Ex Vivo Research Models for Ethacrynate Action

Cellular Lineage Studies for Elucidating Specific Molecular Pathways

Cellular lineage studies have been crucial in identifying the specific molecular pathways modulated by ethacrynic acid, particularly in the context of cancer research. By utilizing various cancer cell lines, researchers have uncovered mechanisms independent of its diuretic effects.

A primary target identified in these studies is Glutathione (B108866) S-Transferase (GST), an enzyme often overexpressed in tumor cells and associated with chemotherapy resistance. nih.govmdpi.com Ethacrynic acid acts as an inhibitor of GST, leading to increased cellular oxidative stress and sensitizing cancer cells to other treatments. mdpi.comnih.gov

Key molecular pathways elucidated through cell line studies include:

Wnt/β-catenin Signaling: In Chronic Lymphocytic Leukemia (CLL) cells, ethacrynic acid was found to inhibit the Wnt/β-catenin pathway. plos.org It was shown to directly bind to the LEF-1 protein, disrupting the LEF-1/β-catenin complex and subsequently decreasing the expression of target genes like cyclin D1. nih.govplos.org This inhibition of a critical cell survival pathway contributes to its selective toxicity towards CLL cells. plos.org

MAPK-ERK1/2 Signaling: Combination studies in breast cancer cell lines demonstrated that ethacrynic acid, along with irreversible EGFR tyrosine kinase inhibitors (TKIs) like afatinib (B358) and neratinib, synergistically suppresses the MAPK-ERK1/2 signaling pathway to inhibit tumor growth. nih.gov

Apoptosis Induction: Ethacrynic acid has been shown to induce apoptosis in a variety of cancer cell lines, including those from breast, colon, liver, and lung cancers. researchgate.net The concentrations required to induce cell death vary among different cell types. researchgate.net

The table below summarizes findings from various cellular lineage studies.

| Cell Line | Cancer Type | Key Pathway/Mechanism Investigated | Observed Effect of Ethacrynic Acid | Reference(s) |

| Chronic Lymphocytic Leukemia (CLL) primary cells | Leukemia | Wnt/β-catenin Signaling | Selective induction of cell death; Decreased expression of Wnt/β-catenin target genes (LEF-1, cyclin D1). plos.org | plos.org |

| HL60 | Promyelocytic Leukemia | Glutathione S-Transferase P1-1 (GSTP1-1) Inhibition, Proliferation | Inhibition of GSTP1-1 activity; Potent anti-proliferative activity. nih.govnih.gov | nih.govnih.gov |

| HCT116 | Colon Carcinoma | Proliferation | Anti-proliferative activity observed. nih.gov | nih.gov |

| MCF7, MDA-MB-231 | Breast Cancer | MAPK-ERK1/2 Signaling, Cell Cycle | Synergistic inhibition of tumor growth with EGFR TKIs; Cell cycle arrest. nih.gov | nih.gov |

| DLD-1 | Colon Cancer | Apoptosis | Induction of cell death at high concentrations. researchgate.net | researchgate.net |

| Various (Pancreatic, Prostate, Ovarian, Lung) | Various Cancers | Proliferation | Anti-proliferative effects demonstrated. nih.gov | nih.gov |

Organ Slice and Tissue Perfusion Models (e.g., Rat Liver Slices for Cellular Damage Mechanisms)

Ex vivo models, such as precision-cut organ slices and tissue perfusion systems, offer a valuable intermediate between single-cell cultures and in vivo studies. These models maintain the complex, three-dimensional architecture and cellular heterogeneity of the original organ, allowing for more physiologically relevant investigations. researchgate.net

Studies using rat liver slices have been particularly informative for understanding the cellular damage mechanisms induced by ethacrynic acid. Research has shown that ethacrynic acid can cause significant structural and functional damage to liver cells. nih.gov

Key findings from these models include:

Mitochondrial Damage: In rat liver slices, ethacrynic acid induced morphological damage to mitochondria within minutes of exposure. This was followed by a decrease in tissue ATP content, indicating an impairment of cellular energy metabolism. nih.govnih.gov

Ion Transport Inhibition: Ethacrynic acid was found to inhibit the net transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions in slices of rat liver and kidney cortex. nih.gov This effect was closely linked to the inhibition of mitochondrial respiration and subsequent depletion of ATP. nih.gov

Cell Volume and Permeability Changes: The initial effects on liver slices included a reduction in the extrusion of water, Na+, and Cl-. nih.gov Over time, this progressed to a loss of selective permeability of the plasma membrane and marked cellular disorganization. nih.gov